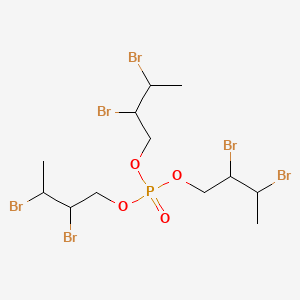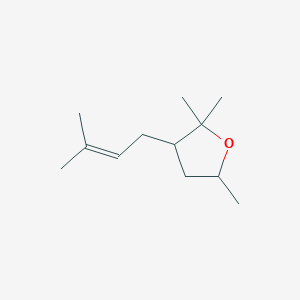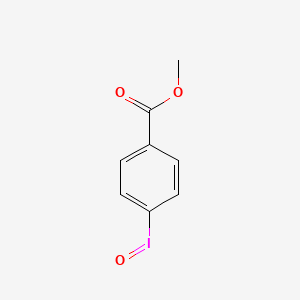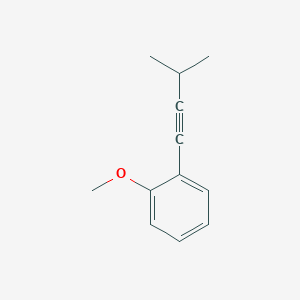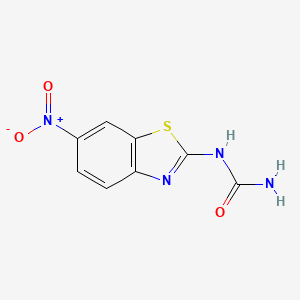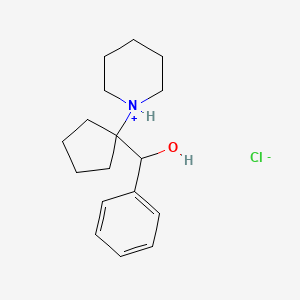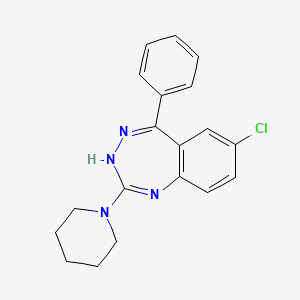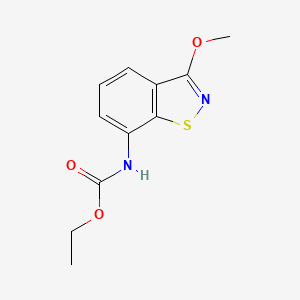![molecular formula C20H12N4O2 B14324252 4,4'-[(4-Nitrophenyl)azanediyl]dibenzonitrile CAS No. 102184-65-6](/img/structure/B14324252.png)
4,4'-[(4-Nitrophenyl)azanediyl]dibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(4-Nitrophenyl)azanediyl]dibenzonitrile is an organic compound characterized by the presence of a nitrophenyl group attached to an azanediyl linkage, which is further connected to two benzonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(4-Nitrophenyl)azanediyl]dibenzonitrile typically involves the reaction of 4-nitroaniline with 4,4’-dibromobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4,4’-[(4-Nitrophenyl)azanediyl]dibenzonitrile.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(4-Nitrophenyl)azanediyl]dibenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The benzonitrile groups can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4,4’-[(4-Aminophenyl)azanediyl]dibenzonitrile.
Substitution: Various substituted benzonitrile derivatives.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
4,4’-[(4-Nitrophenyl)azanediyl]dibenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4,4’-[(4-Nitrophenyl)azanediyl]dibenzonitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer processes, while the benzonitrile groups can interact with various receptors and enzymes. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-[(4-Bromophenyl)azanediyl]dibenzonitrile: Similar structure but with a bromine atom instead of a nitro group.
4,4’-[(4-Nitrophenyl)azanediyl]diphenol: Contains phenol groups instead of benzonitrile groups.
4,4’-[(4-Nitrophenyl)azanediyl]dibenzaldehyde: Features aldehyde groups instead of nitrile groups.
Uniqueness
4,4’-[(4-Nitrophenyl)azanediyl]dibenzonitrile is unique due to the presence of both nitrophenyl and benzonitrile groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research.
Properties
CAS No. |
102184-65-6 |
|---|---|
Molecular Formula |
C20H12N4O2 |
Molecular Weight |
340.3 g/mol |
IUPAC Name |
4-(4-cyano-N-(4-nitrophenyl)anilino)benzonitrile |
InChI |
InChI=1S/C20H12N4O2/c21-13-15-1-5-17(6-2-15)23(18-7-3-16(14-22)4-8-18)19-9-11-20(12-10-19)24(25)26/h1-12H |
InChI Key |
FKCRBDFERWUHPO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



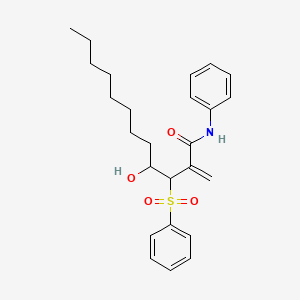
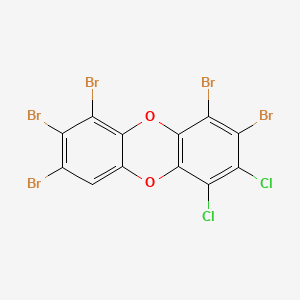
![Formamide, N-[2-methyl-1-(phenylthio)propyl]-](/img/structure/B14324186.png)
